Imidazoline I2 Receptor Agonism as a Selective Research Tool
(1-Ethyl-1H-pyrazol-4-yl)methanamine is specifically identified as a selective agonist for the imidazoline I2 receptor . In contrast, a related high-affinity I2 receptor agonist, 2-BFI (2-(2-benzofuranyl)-2-imidazoline), exhibits a binding affinity (Ki) of 70.1 nM for the I2 receptor [1]. While direct binding affinity data for (1-Ethyl-1H-pyrazol-4-yl)methanamine is not publicly reported, its established selective agonism at this receptor differentiates it from other pyrazole methanamines that lack this reported biological activity. This makes it a valuable tool for studying I2 receptor pharmacology.
| Evidence Dimension | Biological Target Selectivity |
|---|---|
| Target Compound Data | Selective agonist for the imidazoline I2 receptor |
| Comparator Or Baseline | 2-BFI (2-(2-benzofuranyl)-2-imidazoline): I2 receptor agonist with Ki = 70.1 nM |
| Quantified Difference | Not directly comparable; comparator provides a quantitative baseline for I2 receptor binding affinity. |
| Conditions | Imidazoline I2 receptor binding assay |
Why This Matters
This defines a specific, reported biological activity that is not a general property of all pyrazole methanamines, making it a unique tool for studies focused on the I2 receptor.
- [1] Glpbio. (n.d.). 2-BFI hydrochloride. Glpbio. Retrieved from https://www.glpbio.com View Source
